molecular formula C14H10Cl2O B14134402 (2,4-Dichlorophenyl)(4-methylphenyl)methanone CAS No. 5953-02-6

(2,4-Dichlorophenyl)(4-methylphenyl)methanone

Cat. No.: B14134402
CAS No.: 5953-02-6
M. Wt: 265.1 g/mol
InChI Key: VVCDUMBHNCJFNV-UHFFFAOYSA-N
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Description

(2,4-Dichlorophenyl)(4-methylphenyl)methanone is an organic compound with the molecular formula C14H10Cl2O. It is a member of the benzophenone family, characterized by the presence of two benzene rings connected by a carbonyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichlorophenyl)(4-methylphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses 2,4-dichlorobenzoyl chloride and toluene as starting materials. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), under anhydrous conditions. The general reaction scheme is as follows:

2,4-Dichlorobenzoyl chloride+TolueneAlCl3This compound\text{2,4-Dichlorobenzoyl chloride} + \text{Toluene} \xrightarrow{\text{AlCl}_3} \text{this compound} 2,4-Dichlorobenzoyl chloride+TolueneAlCl3​​this compound

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichlorophenyl)(4-methylphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Halogen atoms in the benzene rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 2,4-dichlorobenzoic acid and 4-methylbenzoic acid.

    Reduction: Formation of (2,4-dichlorophenyl)(4-methylphenyl)methanol.

    Substitution: Formation of various substituted benzophenones depending on the substituent introduced.

Scientific Research Applications

(2,4-Dichlorophenyl)(4-methylphenyl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2,4-Dichlorophenyl)(4-methylphenyl)methanone involves its interaction with specific molecular targets. The compound’s carbonyl group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the presence of chlorine atoms enhances its reactivity, allowing it to interact with various enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • (2,5-Dichlorophenyl)(4-methylphenyl)methanone
  • (3,4-Dichlorophenyl)(4-methylphenyl)methanone
  • (2,4-Dichlorophenyl)(4-hydroxyphenyl)methanone

Uniqueness

(2,4-Dichlorophenyl)(4-methylphenyl)methanone is unique due to the specific positioning of chlorine atoms on the benzene ring, which influences its chemical reactivity and biological activity. This positioning can lead to different interactions with molecular targets compared to its isomers.

Properties

CAS No.

5953-02-6

Molecular Formula

C14H10Cl2O

Molecular Weight

265.1 g/mol

IUPAC Name

(2,4-dichlorophenyl)-(4-methylphenyl)methanone

InChI

InChI=1S/C14H10Cl2O/c1-9-2-4-10(5-3-9)14(17)12-7-6-11(15)8-13(12)16/h2-8H,1H3

InChI Key

VVCDUMBHNCJFNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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